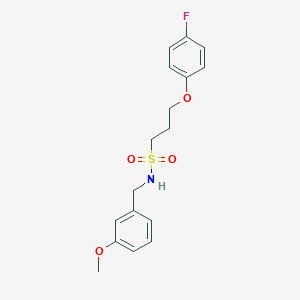

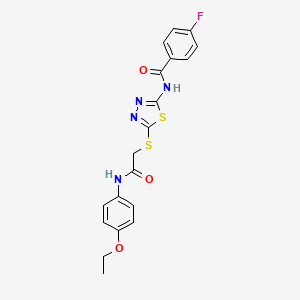

3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as BAY 41-2272 and is a potent activator of the soluble guanylyl cyclase (sGC) enzyme. The sGC enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes in the body.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research has been conducted on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes. A study by Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and 1,1-bis(4-hydroxyphenyl)-1-4-((4-fluorophenyl)thio)phenyl-2,2,2-trifluoroethane. The resulting comb-shaped sulfonated polymers exhibited high proton conductivity, showcasing their potential as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

Sulfonated Polymers for Electrolyte Membranes

Wang et al. (2013) explored highly sulfonated poly(ether sulfone)s with densely populated flexible acid side chains for fuel cell applications. This research involved polycondensation of 3,3'-dihydroxybenzidine with bis(4-fluorophenyl)sulfone and 4,4′-biphenol, followed by postsulfonation. The membranes derived from these polymers demonstrated high ion exchange capacity and excellent proton conductivities, indicating their effectiveness as proton exchange membranes (Wang, Lee, Shin, Kang, Lee, & Guiver, 2013).

Solubility and Thermoresponsive Behavior of Polyzwitterions

Hildebrand, Laschewsky, & Wischerhoff (2016) synthesized and analyzed the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions. This study highlighted the thermoresponsive behavior of these materials, offering insights into their potential applications in biotechnology and medicine (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Electronic Transport in Poly(azomethine Sulfone)s

Rusu et al. (2007) investigated the electronic transport mechanism in thin films of new poly(azomethine sulfone)s . These polymers were prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols, demonstrating semiconducting properties relevant to electronic applications (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).

properties

IUPAC Name |

3-(4-fluorophenoxy)-N-[(3-methoxyphenyl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-22-17-5-2-4-14(12-17)13-19-24(20,21)11-3-10-23-16-8-6-15(18)7-9-16/h2,4-9,12,19H,3,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLCWARWLBCXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)

![1-(2-Methoxypyridin-4-yl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2725457.png)

![Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2725458.png)